molecular formula C16H16O4 B031614 Vestitol CAS No. 56701-24-7

Vestitol

Cat. No.: B031614
CAS No.: 56701-24-7
M. Wt: 272.29 g/mol
InChI Key: XRVFNNUXNVWYTI-UHFFFAOYSA-N
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Description

Vestitol is a naturally occurring isoflavanoid, recognized for its significant potential in biomedical and pharmacological research. This phytochemical has demonstrated compelling bioactivity in several key areas. Primarily, it exhibits potent antimicrobial properties, showing efficacy against a range of cariogenic bacteria, such as Streptococcus mutans, which positions it as a promising candidate for investigations into novel oral hygiene agents and anti-biofilm strategies. Furthermore, Vestitol has been identified for its osteogenic effects, promoting the differentiation and activity of osteoblasts, thereby making it a compound of interest for bone regeneration and osteoporosis-related studies. Its mechanism of action is multifaceted, involving interactions that can disrupt bacterial cell membranes and modulate key signaling pathways, including the BMP/Smad pathway, to enhance bone formation. Researchers value Vestitol for its dual functionality and its role as a lead compound in developing natural product-based therapeutics. Available in high purity, it is an essential tool for in vitro studies in microbiology, osteology, and natural product chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVFNNUXNVWYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801178444
Record name 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol
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Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56701-24-7
Record name 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vestitol
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Record name 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VESTITOL, (±)-
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Biosynthesis and Metabolic Pathways of Vestitol

Phenylpropanoid Pathway as Precursor Metabolism

The phenylpropanoid pathway serves as the foundational metabolic route for the synthesis of Vestitol and other isoflavonoids encyclopedia.pubwikipedia.orgencyclopedia.pub. This pathway initiates with the amino acid phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid encyclopedia.pubnih.gov. Subsequently, cinnamic acid undergoes hydroxylation catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumarate encyclopedia.pubnih.gov. The final step in this initial sequence involves 4-coumarate CoA-ligase (4CL), which converts p-coumarate into p-coumaroyl-CoA. This compound is a pivotal intermediate, acting as a branching point for the biosynthesis of a diverse array of plant secondary metabolites, including flavonoids and isoflavonoids encyclopedia.pubfrontiersin.org. In legumes, these phenylpropanoid-derived compounds are essential for various biological processes, functioning as defensive phytoalexins and as chemical signals critical for symbiotic nitrogen fixation with rhizobia encyclopedia.pubontosight.ai.

Core Enzymatic Steps in Vestitol Biosynthesis

The conversion of general phenylpropanoid precursors into Vestitol involves a series of highly specific enzymatic reactions.

Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI) Activities

Chalcone Synthase (CHS) is the first committed enzyme in the flavonoid biosynthetic pathway, a branch of the general phenylpropanoid pathway encyclopedia.pubnih.gov. As a type III polyketide synthase, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form 2',4,4',6'-tetrahydroxychalcone, commonly known as naringenin (B18129) chalcone encyclopedia.pubnih.gov. Following this, Chalcone Isomerase (CHI) facilitates the intramolecular cyclization of naringenin chalcone, converting it into 5,7,4'-trihydroxyflavanone (naringenin) encyclopedia.pubnih.gov. Naringenin serves as a precursor for a broad range of other flavonoids encyclopedia.pub.

For the biosynthesis of legume-specific 5-deoxy(iso)flavonoids, which include Vestitol, the pathway diverges with the formation of isoliquiritigenin. This compound is produced through the combined catalytic action of CHS and chalcone reductase (CHR), also referred to as polyketide reductase (PKR) encyclopedia.pubnih.gov. In Lotus japonicus, two distinct types of CHI genes exist; specifically, CHI1 and CHI3 are identified as legume-specific type II CHIs, and their transcript levels have been observed to increase following glutathione (B108866) treatment, a condition known to induce Vestitol accumulation nih.gov.

Isoflavone (B191592) Synthase (IFS) Involvement

Isoflavone Synthase (IFS) represents a crucial branching point enzyme in the isoflavonoid (B1168493) biosynthetic pathway, redirecting metabolic intermediates from the general flavonoid pathway towards isoflavonoid production frontiersin.orgnih.gov. IFS, a cytochrome P450 monooxygenase, catalyzes the committed step of isoflavonoid biosynthesis by facilitating an aryl migration of the B-ring from the C-2 to the C-3 position of the C-ring of flavanones, such as naringenin or liquiritigenin, thereby yielding 2-hydroxyisoflavanone (B8725905) frontiersin.orgnih.govfrontiersin.org. This enzymatic step is characteristic of leguminous plants and is fundamental in defining the pathway that leads to isoflavonoid synthesis ontosight.ai. Research indicates that IFS expression in Lotus japonicus is significantly upregulated in response to environmental cues, including ultraviolet (UV) radiation and the attachment of parasitic plants like Striga hermonthica frontiersin.orgcas.cz.

Pterocarpan (B192222) Reductase (PTR) Catalysis in Vestitol Formation

Pterocarpan Reductase (PTR) plays a pivotal role in the final stages of Vestitol biosynthesis frontiersin.orgresearchgate.net. This enzyme is responsible for the reductive ring opening of pterocarpans, such as medicarpin (B1676140), leading to the formation of isoflavans, specifically (-)-Vestitol nih.govnih.gov. In Lotus japonicus, four genes have been identified that encode PTR encyclopedia.pub. Among these, PTR1 and PTR2 exhibit higher enzymatic activity and enantiospecificity towards (-)-medicarpin, indicating their primary responsibility for Vestitol production in this plant encyclopedia.pubmdpi.com. PTR3, another isoform, has been shown to be inducible by glutathione encyclopedia.pubmdpi.com. The expression of PTR1 and PTR2 genes is notably upregulated in Lotus japonicus roots when challenged by Striga hermonthica, highlighting their critical contribution to Vestitol biosynthesis as a defense mechanism against parasitic intrusion nih.govtandfonline.com.

Related Enzymes and Their Contributions (e.g., 4'-O-methyltransferase, 2-hydroxyisoflavanone dehydratase)

Beyond the core enzymes, several other enzymes contribute to the complete biosynthetic pathway of Vestitol and its related compounds. Following the IFS-catalyzed reaction, the intermediate 2-hydroxyisoflavanone undergoes dehydration by 2-hydroxyisoflavanone dehydratase (HID/IFD) to yield isoflavones such as genistein (B1671435) and daidzein (B1669772) frontiersin.orgfrontiersin.org.

In the proposed Vestitol biosynthesis pathway within Lotus japonicus, a specific 4'-O-methyltransferase (HI4'OMT) catalyzes a methylation reaction. Subsequent dehydration by HID then leads to the production of formononetin, a central biosynthetic intermediate for various isoflavonoid phytoalexins encyclopedia.pubmdpi.com. Formononetin is further converted by isoflavone-2'-hydroxylase (I2'H) to 2',7-dihydroxy-4'-O-methoxyisoflavone. This compound is then transformed into vestitone (B1219705) by isoflavone reductase (IFR) encyclopedia.pubmdpi.com. The penultimate step involves vestitone reductase (VR), which catalyzes the NADPH-dependent reduction of vestitone to 7,2'-dihydroxy-4'-O-methoxyisoflavanol, with a stereospecific preference for (3S)-vestitone encyclopedia.pubmdpi.comontosight.ai. Furthermore, the production of sativan (B30306), another phytoalexin, from Vestitol requires the activity of a 2'-O-methyltransferase encyclopedia.pubmdpi.com.

Genomic analyses suggest that genes encoding HI4'OMT, HID, and I2'H are present as single copies in the L. japonicus genome, although recent studies indicate the possibility of additional putative HID copies encyclopedia.pubmdpi.com. Genes corresponding to IFR and VR (specifically VR1, VR2, VR3, and VR4) have been identified and show significant upregulation in response to glutathione treatment, indicating their involvement in Vestitol accumulation encyclopedia.pubmdpi.com.

Genetic Regulatory Mechanisms of Biosynthetic Genes

The biosynthesis of isoflavonoids, including Vestitol, is under sophisticated genetic regulatory control, influenced by a variety of environmental factors such as UV radiation, fungal infections, and nutrient deficiencies frontiersin.org. Transcriptional regulation is a primary mechanism, involving various transcription factors (TFs), notably those belonging to the MYB, basic helix–loop–helix (bHLH), and WRKY families frontiersin.orgnih.govoup.commdpi.com.

MYB transcription factors are recognized as direct regulators of isoflavonoid biosynthetic genes, actively promoting the expression of key enzymes like Chalcone Synthase (CHS) and Isoflavone Synthase (IFS) frontiersin.orgoup.commdpi.comfrontiersin.org. For instance, in soybean, specific MYB TFs such as GmMYB29, GmMYB58, GmMYB205, GmMYBJ3, GmMYB12, GmMYB133, and GmMYB502 function as activators in this pathway frontiersin.org.

A coordinated expression of genes involved in Vestitol biosynthesis is observed in response to elicitors, including glutathione (GSH) and the attachment of the parasitic plant Striga hermonthica nih.govnih.govnih.govtandfonline.com. For example, GSH treatment has been shown to induce the expression of genes such as PKR1, PKR2, PKR6, IFS1, IFS2, HI4'OMT, and PTR1, PTR2, PTR3 nih.govnih.govoup.com. The upregulation of genes encoding enzymes in the general phenylpropanoid pathway, including PAL, C4H, and 4CL, in plant varieties with high isoflavone content, indicates an enhanced supply of precursors for downstream isoflavonoid synthesis mdpi.com. This coordinated increase in transcript levels suggests the involvement of a common set of transcription factors that regulate the entire pathway nih.gov.

Compound Names and PubChem CIDs

Transcriptional Control of Vestitol Biosynthesis Genes (e.g., LjPAL, LjIFS, PTR gene families)

The biosynthesis of vestitol, like other isoflavonoids, is tightly regulated at the transcriptional level. Key enzymes in the pathway are encoded by specific gene families that are subject to transcriptional control.

Phenylalanine Ammonia-Lyase (PAL): As an upstream enzyme in the general phenylpropanoid pathway, PAL activity is fundamental for providing the precursors for vestitol biosynthesis. While specific transcriptional control of LjPAL for vestitol is not detailed in the provided context, the general flavonoid pathway, which feeds into isoflavonoid synthesis, relies on such foundational enzymes. nih.gov

Isoflavone Synthase (IFS): Isoflavone synthase (IFS) is a pivotal enzyme in the isoflavonoid pathway, catalyzing the rearrangement of the flavonoid backbone to form isoflavones. Genes encoding IFS enzymes are essential for the biosynthesis of isoflavones and other isoflavonoids. Transcriptional regulators of the isoflavonoid biosynthetic pathway have been identified as promising targets for manipulating isoflavone concentrations in plants. cabidigitallibrary.org In Lotus japonicus, the IFS1 gene is found in the same genomic clone as HI4'OMT, suggesting potential co-regulation or clustering. researchgate.net

Pterocarpan Reductase (PTR) Gene Families: Pterocarpan reductase (PTR) is an enzyme directly involved in vestitol biosynthesis. In Lotus japonicus, multiple paralogous genes for PTR (e.g., PTR1, PTR2, PTR3, PTR4) have been identified. These genes are located on different chromosomes, and their exon lengths are not conserved. The functional diversification observed within such multigene families, often a result of gene duplication followed by the accumulation of nucleotide substitutions, suggests that these paralogs may have acquired distinct functions during molecular evolution. nih.govresearchgate.net

Genomic Organization and Functional Diversification of Gene Families

The genes encoding enzymes involved in vestitol biosynthesis exhibit specific genomic organization and have undergone functional diversification through evolutionary processes.

Structural genes involved in vestitol biosynthesis, with the exception of chalcone synthase (CHS) genes, have been identified within genomic clones of Lotus japonicus. Some CHS genes were previously reported, while others were discovered during the whole-genome sequencing program of L. japonicus. The chromosomal localization and accession numbers for these genes have been cataloged. nih.gov

Gene duplication is a significant evolutionary mechanism that facilitates functional diversification and provides greater phenotypic flexibility to an organism. nih.gov In L. japonicus, the multigene families involved in flavonoid and triterpenoid (B12794562) biosynthesis, including enzymes like chalcone isomerase (CHI), dihydroflavonol-4-reductase, and pterocarpan reductase (PTR), have shown functional diversification. This diversification is attributed to gene duplication followed by the accumulation of nucleotide substitutions, leading to the acquisition of new functions distinct from their ancestral types. nih.govresearchgate.net Similarly, in Medicago truncatula, functional analysis of O-methyltransferase (OMT) gene families involved in isoflavonoid biosynthesis revealed that many enzymes display promiscuous activities, with some exhibiting dual regio-specificity for the 4' and 7-hydroxyl moieties of the isoflavonoid nucleus. Transcripts encoding these different OMT genes show differential tissue-specific and induced expression patterns. researchgate.net

Table 1: Examples of Gene Families and Their Characteristics in Vestitol Biosynthesis

Gene FamilyExample Genes (L. japonicus)Genomic LocalizationFunctional Diversification Aspect
IFSIFS1Clustered with HI4'OMT researchgate.netPivotal for isoflavone backbone formation cabidigitallibrary.org
PTRPTR1, PTR2, PTR3, PTR4Different chromosomes researchgate.netAcquired new functions through gene duplication and nucleotide substitutions nih.govresearchgate.net
OMT(e.g., in M. truncatula)Clustered researchgate.netPromiscuous activities, dual regio-specificity (4' and 7-hydroxyl) researchgate.net

Subcellular Compartmentalization of Biosynthetic Enzymes and Metabolons

The complex metabolic networks in plants are highly compartmentalized, with biochemical steps of a single pathway often occurring in multiple subcellular locations. nih.gov For isoflavonoid biosynthesis, including the pathway leading to vestitol, enzymes are organized into protein complexes known as "metabolons." researchgate.net

The isoflavonoid biosynthetic metabolon is primarily associated with the cytosolic surface of the endoplasmic reticulum (ER). Key anchoring enzymes are the tandem cytochrome P450 monooxygenases, Cinnamate 4-hydroxylase (C4H) and Isoflavone Synthase (IFS). These ER-anchored enzymes interact with soluble enzymes of both the general phenylpropanoid pathway and the isoflavonoid pathway (e.g., CHS, CHR, CHI), tethering them to the ER. This physical co-localization and interaction between pathway enzymes are crucial for efficient metabolic channeling and flux through the pathway, preventing limitations in product formation. cabidigitallibrary.orgresearchgate.net The formation of such metabolons represents a sophisticated molecular organization that coordinates plant metabolism. researchgate.net

Metabolic Fates and Derivatives of Vestitol (e.g., Sativan Formation via O-methylation)

Vestitol is an isoflavan (B600510) phytoalexin, a class of specialized plant metabolites that play important roles in plant defense. nih.gov Beyond its direct role, vestitol can undergo further metabolic modifications, leading to the formation of various derivatives with distinct biological activities.

One significant metabolic fate of vestitol and related isoflavonoids involves O-methylation. O-methylation, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), is a common modification that provides structural and functional diversity to specialized metabolites. researchgate.net For instance, 2,7,4′-trihydroxyisoflavanone 4′-O-methyltransferase (HI4′OMT) catalyzes the 4′-O-methylation of 2,7,4′-trihydroxyisoflavanone, a precursor to formononetin. Formononetin (7-hydroxy-4′-methoxyisoflavone) is an essential intermediate in the biosynthesis of various ecophysiologically active leguminous isoflavonoids. oup.com The occurrence of 4'- and 7-O-methylated isoflavones is widespread in legumes, including Lotus japonicus. researchgate.net

The formation of sativan is a direct derivative of vestitol through O-methylation. While the specific enzyme responsible for the O-methylation of vestitol to sativan is not detailed in the provided snippets, the general mechanism of O-methylation by OMTs is well-established for isoflavonoids, contributing to their diverse chemical structures and biological properties. Methoxylated isoflavones, such as neovestitol (B12646809) and vestitol, have demonstrated anti-inflammatory and antimicrobial bioactivities, highlighting the importance of these modifications for their pharmacological potential. researchgate.net

Biological Functions and Mechanisms in Plants

Vestitol as a Constituent of Plant Innate Immunity and Defense

Vestitol acts as a critical component of the plant's defense arsenal (B13267), exhibiting diverse protective activities against a range of threats. Its inducible nature as a phytoalexin means it is synthesized and accumulated in plants following stress or pathogen recognition, forming an essential part of their defense repertoire. fishersci.ptresearchgate.netciteab.comlipidmaps.orgresearchgate.netnih.govctdbase.org

Role in Resistance to Root Parasitic Plants (e.g., Striga hermonthica)

Vestitol plays a significant role in plant resistance against root parasitic plants, notably Striga hermonthica, which poses a major threat to agronomically important crops in arid and semi-arid tropical regions. Studies on the model legume Lotus japonicus have revealed that the expression of genes involved in vestitol biosynthesis is highly up-regulated in roots challenged with S. hermonthica. lipidmaps.orgnih.gov

High-performance liquid chromatography and mass spectroscopy have confirmed the presence of vestitol in the exudate released from L. japonicus roots inoculated with S. hermonthica seedlings. lipidmaps.orgnih.gov While vestitol exhibits a limited inhibitory effect on S. hermonthica seed germination, it significantly inhibits seedling growth. fishersci.ptlipidmaps.orgnih.govnih.gov These findings indicate that vestitol biosynthesis in L. japonicus is induced by S. hermonthica attachment, and vestitol functions, at least in part, as a chemical barrier contributing to the host's defense mechanism against the parasite's intrusion. fishersci.ptlipidmaps.orgnih.gov

Defense Against Fungal Phytopathogens (e.g., Helminthosporium turcicum)

Vestitol demonstrates antagonistic activity against fungal phytopathogens. It has been reported to prevent fungal infection, with studies showing that vestitol can inhibit the mycelial growth of Helminthosporium turcicum (also known as Exserohilum turcicum), a non-pathogen of birdsfoot trefoil (Lotus corniculatus). nih.govuni.luuni.lu In Lotus corniculatus leaves, both vestitol and sativan (B30306), another isoflavonoid (B1168493) phytoalexin, are induced to accumulate in response to a spore suspension of H. turcicum. nih.govuni.luuni.lu

Furthermore, in Medicago species like alfalfa and barrel medic, vestitol, along with other pterocarpan (B192222) compounds such as medicarpin (B1676140) and sativan, are synthesized in response to fungal or bacterial infection. citeab.comresearchgate.net This highlights vestitol's broader role in plant defense against various fungal threats, functioning as an induced antimicrobial compound. citeab.comctdbase.org

Antagonistic Activity Against Bacterial Plant Pathogens

Vestitol possesses antimicrobial properties, contributing to plant defense against bacterial threats. Research has indicated its general antimicrobial activities. fishersci.ptciteab.comlipidmaps.orgnih.govwikiwand.comnih.gov While specific bacterial plant pathogens are not extensively detailed in the provided search results, vestitol's broader antimicrobial and antibacterial activities suggest its potential role in mitigating bacterial infections in plants. fishersci.ptciteab.comnih.govwikiwand.comnih.gov For instance, it has been shown to exhibit antimicrobial activities against various microorganisms. fishersci.ptciteab.comnih.govwikiwand.comnih.gov

Insect Feeding Deterrent Properties

Vestitol acts as a direct feeding deterrent against insect herbivory. Early studies have shown that 3R-(-)-Vestitol and sativan, isolated from the roots of the resistant pasture legume Lotus pedunculatus, exhibit substantial feeding deterrent activity against larvae of the grass grub beetle (Costelytra zealandica). fishersci.ptresearchgate.netlipidmaps.orgnih.govuni.lusoligenix.com Pastures with more than 20% L. pedunculatus have been observed to have virtually no grass grub beetle presence, underscoring the strong role of these phytoalexins in insect defense. researchgate.netuni.lu

Another study on lupin (Lupinus angustifolius) root-derived flavonoids demonstrated that vestitol, along with other compounds like maackiain (B7765809) and medicarpin, displayed significant feeding deterrent activity against both the grass grub beetle and the African black beetle (Heteronychus arator). researchgate.netuni.lu This deterrent effect is crucial for protecting plants from insect damage, forming a key part of their chemical defense strategy. researchgate.netuni.lu

Elicitation and Induction of Vestitol Accumulation

The production and accumulation of vestitol in plants are not constant but are actively induced in response to specific signals, particularly those associated with biotic stress. This inducible nature allows plants to conserve resources and deploy defense mechanisms only when threatened. ctdbase.org

Biotic Elicitors and Microbe-Associated Molecular Patterns (MAMPs) (e.g., Flagellin-derived peptides, Chitosan (B1678972), Fungal infections)

Vestitol accumulation is elicited by various biotic factors and Microbe-Associated Molecular Patterns (MAMPs). Fungal infections are a primary elicitor. For example, leaves of Lotus japonicus infected by powdery mildew accumulate isoflavonoids, including vestitol and sativan, as protective compounds. uni.lu While symbiotic Mesorhizobium loti weakly induces vestitol production, non-symbiotic rhizobia and potential pathogens lead to increased accumulation. thegoodscentscompany.comnih.goveasychem.org However, certain plant growth-promoting fungi, such as Trichoderma koningi, can suppress vestitol production in Lotus japonicus roots during colonization, suggesting a complex interplay between beneficial microbes and plant defense responses. citeab.comwikipedia.orglipidmaps.orgnih.goveasychem.org

Chitosan, a polysaccharide derived from chitin, is a known elicitor of vestitol production. Application of chitosan to Lotus japonicus leaves leads to a strong increase in vestitol content, as well as sativan and vestitol derivatives. uni.luui.ac.iduni-freiburg.de This elicitation is accompanied by an increase in hydrogen peroxide content, indicating the involvement of H₂O₂ in the chitosan signaling pathway. uni.lu The activity of key enzymes in phenolic biosynthesis, such as phenylalanine ammonia (B1221849) lyase (PAL), and enzymes crucial for vestitol and sativan biosynthesis (pterocarpan reductase and isoflavone (B191592) synthase) are strongly induced by chitosan. uni.lu

Flagellin-derived peptides, which are typical MAMPs, also induce phytoalexin production, including vestitol, in Lotus japonicus seedlings. thegoodscentscompany.comnih.gov This indicates a discriminative antibiotic production by the plant host in response to specific microbial signals. thegoodscentscompany.comnih.gov

Abiotic Stress Induction (e.g., Ultraviolet (UV) Radiation, Glutathione (B108866) Treatment)

Vestitol production in plants is significantly induced by abiotic stresses, including ultraviolet (UV) radiation and treatment with glutathione. In Lotus japonicus, vestitol is a predominant isoflavonoid that shows marked accumulation under both biotic and abiotic stress conditions, as well as upon treatment with 10 mM glutathione citeab.com. Similarly, UV-B irradiation leads to a strong increase in vestitol levels in Lotus corniculatus researchgate.net.

The induction of vestitol by UV-B radiation is associated with the upregulation of genes involved in the isoflavonoid biosynthesis pathway. For instance, in Lotus japonicus, UV-B treatment enhances the expression and enzyme activity of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway that precedes isoflavonoid synthesis. Among the ten PAL genes in L. japonicus, LjPAL1 is notably induced fishersci.pt. Furthermore, genes encoding enzymes critical for vestitol and sativan biosynthesis, such as pterocarpan reductase (PTR) and isoflavone synthase (IFS), are strongly stimulated by UV-B irradiation researchgate.netnih.gov.

Glutathione (GSH) acts as an artificial elicitor for vestitol synthesis. Studies on six-day-old L. japonicus seedlings treated with 1 mM GSH for 24 hours consistently resulted in vestitol production fishersci.ca. This induction is rapid, with significant phytoalexin production observed within the first 24 hours of GSH treatment fishersci.ca. The role of vestitol in response to abiotic stress is further supported by its capacity as an effective free radical scavenger in vitro fishersci.pt.

While vestitol is the primary accumulating isoflavonoid, other related compounds like sativan, medicarpin, formononetin, and biochanin A also accumulate to varying extents under these stress conditions, though typically at much lower levels compared to vestitol citeab.comresearchgate.netfishersci.pt.

Table 1: Induction of Vestitol and Related Isoflavonoids in Lotus japonicus under Abiotic Stress

Stress InducerPrimary Isoflavonoid AccumulationOther Isoflavonoids Detected (Lower Levels)Key Enzyme Gene Induction
UV-B RadiationVestitol (Strong increase) researchgate.netfishersci.ptSativan, Formononetin, Biochanin A citeab.comresearchgate.netfishersci.ptPAL, PTR, IFS (Strongly stimulated) researchgate.netfishersci.ptnih.gov
Glutathione (GSH) TreatmentVestitol (Significant production) citeab.comfishersci.caSativan citeab.comPutative IFR1, VR1-VR4 (Upregulated) citeab.com, PTR3 citeab.com

Molecular and Cellular Basis of Plant Defense Responses

Plants employ a sophisticated array of molecular and cellular mechanisms to mount defense responses, with phytoalexins like vestitol being integral components.

Regulation of Host Gene Expression During Defense

The biosynthesis of vestitol is tightly controlled at the transcriptional level. During defense responses, specific genes encoding key enzymes in the isoflavonoid pathway are significantly upregulated. For instance, the activity of phenylalanine ammonia-lyase (PAL), a crucial enzyme in phenolic biosynthesis, is stimulated, along with the expression of several PAL isogenes (e.g., LjPAL4, LjPAL6, LjPAL9) nih.gov. Similarly, the expression of pterocarpan reductase (PTR) and isoflavone synthase (IFS), enzymes directly involved in vestitol and sativan biosynthesis, is strongly induced researchgate.netnih.gov. In Lotus japonicus, putative genes such as IFR1 and VR1, VR2, VR3, and VR4, which are believed to be responsible for vestitol accumulation, show marked upregulation following glutathione treatment citeab.com. This coordinated gene expression ensures the rapid and efficient production of vestitol as part of the plant's defense arsenal.

Localized Accumulation and Exudation Dynamics

Upon induction, vestitol exhibits distinct accumulation and exudation dynamics. Quantitative analysis in Lotus japonicus seedlings treated with glutathione revealed that nearly all the vestitol produced was released into the surrounding medium, with negligible amounts remaining accumulated within the plant tissues fishersci.ca. This suggests an active exudation mechanism, where vestitol is transported out of the cells and into the extracellular environment, potentially to directly confront pathogens or signal to other plant parts or beneficial microbes fishersci.cametabolomicsworkbench.orgnih.gov. Plant root exudates, in general, are known to contain a variety of molecules that act as signals for plant-microbe communication and as antimicrobial agents nih.govuni.lu. While vestitol is primarily exuded, some studies indicate that flavonoids, including vestitol, can also accumulate in plant leaves in their aglycone form nih.gov.

Specificity of Phytoalexin Responses in Different Plant-Pathogen Systems

Vestitol functions as an isoflavan (B600510) phytoalexin, a class of low molecular weight antimicrobial compounds synthesized by plants in response to biotic and abiotic stresses fishersci.canih.govuni.lu. The effectiveness of the plant's defense often correlates with the rate and quantity of phytoalexin accumulation nih.gov.

The specificity of vestitol's role is evident in various plant-microbe interactions. In Lotus japonicus, the symbiotic bacterium Mesorhizobium loti induces only a weak production of vestitol. In contrast, non-symbiotic rhizobia and potential pathogens trigger a significant increase in vestitol accumulation fishersci.calipidmaps.org. This discriminative response highlights the plant's ability to differentiate between beneficial and harmful microorganisms. Furthermore, certain plant growth-promoting fungi, such as Trichoderma koningi, have been observed to suppress vestitol production, potentially to facilitate their colonization of plant roots fishersci.calipidmaps.org. Conversely, other fungi like Penicillium, Fusarium, and Calonectoria induce vestitol production to levels comparable to those elicited by glutathione treatment fishersci.calipidmaps.org. Chitosan, a known elicitor, also strongly increases vestitol content in L. japonicus, mimicking the plant's response to powdery mildew infection nih.gov. This indicates a specific signaling pathway leading to vestitol biosynthesis in response to certain fungal challenges.

The concept of phytoalexin specificity extends across the plant kingdom, where different plant families produce chemically distinct phytoalexins tailored to their specific pathogen challenges. For example, Brassicaceae plants produce camalexin, soybeans produce glyceollins, and peanuts synthesize stilbene-derived compounds as their primary phytoalexins nih.govuni.lunih.gov. Vestitol's prominent role as an isoflavan phytoalexin is particularly characteristic of leguminous plants, demonstrating a specialized defense strategy within this plant family.

Interactions with Microorganisms and Other Organisms

Modulation of Plant-Microbe Symbiotic Relationships

The concentration and regulation of vestitol are finely tuned during plant-microbe symbiotic interactions, reflecting the plant's strategic response to different microbial partners.

In the symbiotic relationship between leguminous plants and nitrogen-fixing rhizobia, vestitol's role is often characterized by its suppression to facilitate mutualistic associations. For instance, inoculation of Lotus japonicus with the symbiotic rhizobium Mesorhizobium loti typically does not induce a significant accumulation of vestitol transcripts or its production. scispace.comjst.go.jpzendy.ioresearchgate.net Mesorhizobium loti is a nodule-forming rhizobium known to suppress plant defenses, including phytoalexin biosynthesis, thereby facilitating successful symbiosis and nodule formation in L. japonicus roots. scispace.com

Conversely, while symbiotic rhizobia weakly induce vestitol production, non-symbiotic rhizobia and potential pathogens tend to increase its accumulation, indicating a discriminative defense response by the plant host. nih.gov Some research suggests that vestitol and sativan (B30306), two prominent Lotus phytoalexins, are not consistently observed in higher amounts in inoculated roots compared to non-inoculated control roots, further supporting the idea of vestitol suppression during beneficial symbiosis. researchgate.net Isoflavonoids, including vestitol, are recognized as key signaling molecules in the early stages of nitrogen-fixing symbiosis, influencing rhizobia to promote the establishment of the mutualistic relationship. frontiersin.orgnih.gov

**Table 1: Influence of Mesorhizobium loti on Vestitol Production in *Lotus japonicus***

Microorganism/ConditionEffect on Vestitol Transcripts/ProductionEffect on PlantReference
Symbiotic Mesorhizobium loti inoculationDid not induce significant accumulation or exudationFacilitates symbiosis and nodulation scispace.comjst.go.jpzendy.ioresearchgate.net
Non-symbiotic rhizobia / Potential pathogensIncreased accumulationTriggers defense response nih.gov
Uninoculated control rootsHigher vestitol amounts (compared to some inoculated samples)Baseline defense levels researchgate.net

Vestitol also plays a critical role in the establishment of symbiotic relationships with plant growth-promoting fungi (PGPF). Studies involving Trichoderma koningi, a well-known PGPF, demonstrate its ability to suppress the biosynthesis and exudation of vestitol in Lotus japonicus roots. scispace.comjst.go.jpzendy.ioresearchgate.netjst.go.jp This suppression is considered a prerequisite for the long-term colonization of T. koningi on and within the roots of L. japonicus. scispace.comjst.go.jpzendy.ioresearchgate.net

The successful colonization by T. koningi leads to beneficial effects on the host plant, including a notable increase in plant dry weight, observed as a 126% increase in L. japonicus. scispace.comjst.go.jpzendy.ioresearchgate.netjst.go.jp Microscopic observations reveal that T. koningi establishes itself through intercellular hyphal growth and the formation of yeast-like cells within the colonized roots. scispace.comjst.go.jpzendy.io The level of vestitol transuded from roots colonized by T. koningi was found to be equivalent to that transuded by Mesorhizobium loti, highlighting a shared strategy for establishing beneficial interactions. scispace.comjst.go.jpzendy.ioresearchgate.net In contrast, other PGPF, such as Fusarium equiseti and Penicillium simplicissimum, as well as pathogenic fungi like Calonectoria ilicola, stimulated continuous expression of vestitol biosynthesis genes and exudation of the compound, indicating a different interaction dynamic compared to T. koningi and M. loti. scispace.comzendy.ioresearchgate.net These PGPF that induce vestitol often resemble mycorrhizal fungi in their symbiotic establishment, rather than acting as fungal parasites. scispace.comzendy.ioresearchgate.net

Table 2: Effects of Trichoderma koningi on Lotus japonicus and Vestitol Production

MicroorganismEffect on Vestitol Production/ExudationEffect on PlantReference
Trichoderma koningiSuppresses biosynthesis and exudationIncreased plant dry weight (126%), long-term root colonization scispace.comjst.go.jpzendy.ioresearchgate.netjst.go.jp
Other PGPF (e.g., Fusarium equiseti, Penicillium simplicissimum)Stimulated continuous expression and exudationResembled mycorrhizal fungi in symbiotic association scispace.comzendy.ioresearchgate.net

While direct modulation of vestitol by Arbuscular Mycorrhizal Fungi (AMF) is not extensively detailed in the provided information, the observed behavior of PGPF like Trichoderma koningi offers insights into potential parallels. The suppression of vestitol production by T. koningi for successful root colonization is noted to resemble the establishment of symbiotic associations by mycorrhizal fungi. scispace.comzendy.ioresearchgate.net This suggests that a reduction in plant defense compounds, such as vestitol, may be a common strategy employed by beneficial fungal symbionts to facilitate their interaction with host plants.

Effects on Plant Growth-Promoting Fungi (e.g., Trichoderma koningi) and Root Colonization

Ecological Significance in Rhizosphere Dynamics and Plant Signaling

Vestitol's role extends beyond direct microbial interactions, contributing significantly to the broader ecological dynamics of the rhizosphere and serving as a key component in plant signaling pathways. As a phytoalexin, vestitol functions as a crucial defense compound produced by plants in response to various biotic and abiotic stresses, including pathogen attack, herbivory, and environmental factors like UV-B radiation. biosynth.comfrontiersin.orgacademicjournals.orgcas.czuzhnu.edu.ua

In Lotus japonicus, vestitol acts as a chemical barrier against the parasitic plant Striga hermonthica. Its biosynthesis is highly up-regulated in L. japonicus roots challenged by S. hermonthica attachment. While vestitol exhibits a limited inhibitory effect on S. hermonthica germination, it significantly inhibits the parasitic plant's seedling growth, thereby contributing to the host's defense mechanism against intrusion. frontiersin.orgtandfonline.com

Beyond its direct defensive properties, vestitol also possesses significant antioxidant properties. Its accumulation in plants, such as L. japonicus, has been linked to an increased presence of reactive oxygen species (ROS) induced by UV-B radiation, suggesting a role in mitigating oxidative stress. uzhnu.edu.uanih.gov

Within the rhizosphere, the soil region under the immediate influence of plant roots, chemical compounds exuded by roots, including phenolics like vestitol, mediate complex plant-microbe interactions. researchgate.netresearchgate.net The rhizosphere is a dynamic environment where the plant actively shapes its microbial community through these chemical signals. researchgate.netmdpi.comnih.govnih.gov The discriminative accumulation of phytoalexins like vestitol in Lotus japonicus in response to symbiotic versus non-symbiotic microorganisms underscores its importance in plant host recognition and defense signaling, influencing which microbes can successfully colonize or interact with the plant. nih.gov

Table 3: Ecological Roles and Induction of Vestitol

Role/FunctionAssociated Organism/ConditionEffect/MechanismReference
Phytoalexin/DefensePathogen attack, herbivoryInhibits growth and reproduction of bacteria and fungi, fortifies plant defense. biosynth.comfrontiersin.orgacademicjournals.org
Insect DeterrentInsects (e.g., in Lotus pendunclatus)Deters insect feeding. academicjournals.org
Chemical BarrierStriga hermonthica (parasitic plant)Inhibits seedling growth of S. hermonthica; biosynthesis induced upon attachment. frontiersin.orgtandfonline.com
AntioxidantUV-B radiationAccumulation related to increased reactive oxygen species (ROS) induced by UV-B; acts as a free radical scavenger. uzhnu.edu.uanih.gov
Plant SignalingRhizosphere microorganismsMediates plant-microbe interactions; discriminative accumulation against non-symbiotic microbes; influences microbial colonization. nih.govresearchgate.net
Induced by ElicitorsChitosan (B1678972)Strong increase in vestitol content; involves hydrogen peroxide signaling pathway and stimulation of phenylalanine ammonia (B1221849) lyase (PAL) and other key enzymes in isoflavonoid (B1168493) biosynthesis. cas.cz
Induced by Environmental FactorsBoron deficiency, tissue injuryCan cause synthesis and release of phenolics, including vestitol. academicjournals.org

Pharmacological Activities and Cellular Mechanisms Non Plant Systems

Anti-inflammatory Activity and Immunomodulation

Vestitol exhibits significant anti-inflammatory activity, primarily through its ability to modulate various components of the immune response, including cytokine production, signaling pathways, gene expression, and cellular migration.

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-1α, G-CSF, GM-CSF)

Studies have demonstrated that (3S)-Vestitol effectively diminishes the levels of several key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated peritoneal macrophages from C57BL6 mice, treatment with 0.55 µM (3S)-Vestitol (V55) significantly reduced the release of Interleukin-1 beta (IL-1β), Interleukin-1 alpha (IL-1α), Granulocyte Colony-Stimulating Factor (G-CSF), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) nih.govresearchgate.netnih.gov. The reduction in IL-1β and IL-1α is considered vital for the anti-inflammatory action of (3S)-Vestitol, potentially leading to the inactivation of transcription factors like nuclear factor kappa B (NF-κB) nih.gov. Furthermore, the decrease in GM-CSF levels is notable, as this cytokine is involved in the development, differentiation, and proliferation of macrophages during inflammation, promoting an M1-like inflammatory phenotype nih.govplos.orgcam.ac.uk.

Table 1: Effect of (3S)-Vestitol (0.55 µM) on Pro-inflammatory Cytokine Levels in LPS-Stimulated Peritoneal Macrophages

CytokineEffect of (3S)-Vestitol (0.55 µM)Reference
IL-1βDiminished levels nih.govresearchgate.netnih.gov
IL-1αDiminished levels nih.govresearchgate.netnih.gov
G-CSFDiminished levels nih.govresearchgate.netnih.gov
GM-CSFDiminished levels nih.govresearchgate.netnih.gov

Regulation of Anti-inflammatory Mediators (e.g., IL-10)

While primarily known for its pro-inflammatory cytokine suppression, (3S)-Vestitol also influences anti-inflammatory mediators. In LPS-activated peritoneal macrophages, (3S)-Vestitol at 0.55 µM was observed to decrease the amounts of the anti-inflammatory cytokine Interleukin-10 (IL-10) nih.govresearchgate.netnih.gov. This finding contrasts with some previous reports where Vestitol treatment on RAW 264.7 macrophages showed an increase in IL-10 release nih.govnih.gov. This discrepancy may be attributed to the different cell lineages used in the studies nih.gov. IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in limiting immune responses and maintaining tissue homeostasis nih.govfrontiersin.org.

Table 2: Effect of (3S)-Vestitol (0.55 µM) on Anti-inflammatory Cytokine Levels in LPS-Stimulated Peritoneal Macrophages

CytokineEffect of (3S)-Vestitol (0.55 µM)Reference
IL-10Decreased levels nih.govresearchgate.netnih.gov

Inhibition of NF-κB Signaling Pathway Activation

A significant mechanism underlying Vestitol's anti-inflammatory effects is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway nih.govresearchgate.netnih.govnih.govchemfaces.comresearchgate.net. NF-κB is a crucial transcription factor involved in the activation of genes related to inflammation, including those for pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS) nih.gov. Research indicates that (3S)-Vestitol's anti-inflammatory mechanisms involve the inhibition of NF-κB pathway activation nih.govresearchgate.netnih.gov. Specifically, (3S)-Vestitol treatment in LPS-activated RAW 264.7 macrophages was shown to diminish the activation of the NF-κB pathway nih.gov. This inhibition contributes to the downregulation of pro-inflammatory responses nih.govnih.gov.

Alteration of Inflammatory Gene Expression (e.g., Icam-1, Wnt5a, Mmp7, Socs3, Dab2, Apoe, Igf1, Fgf10, Scd1, Scd2, Egf1)

Vestitol profoundly alters the expression of numerous genes involved in inflammatory processes. In LPS-stimulated peritoneal macrophages, (3S)-Vestitol at 0.55 µM was found to reduce the expression of genes associated with inflammation and tissue destruction, such as Icam-1, Wnt5a, and Mmp7 nih.govresearchgate.netnih.govmdpi.com. It also reduced the expression of genes correlated with atherosclerosis, including Scd1, Scd2, and Egf1 nih.govresearchgate.netnih.govmdpi.com.

Conversely, (3S)-Vestitol increased the expression of genes that play roles in inhibiting cytokine signaling and the NF-κB pathway, such as Socs3 and Dab2 nih.govresearchgate.netnih.govmdpi.com. Increased Socs3 expression, for instance, can hinder cytokine signaling and contribute to NF-κB pathway downregulation nih.gov. Additionally, Vestitol enhanced the expression of Apoe (associated with atherosclerosis control), Igf1 (encoding a protein with insulin-analogous effects), and Fgf10 (fibroblast growth factor) nih.govresearchgate.netnih.govmdpi.com. The upregulation of Apoe is particularly relevant as APOE is known to inhibit the inflammatory responses of macrophages nih.gov.

Table 3: Effect of (3S)-Vestitol (0.55 µM) on Inflammatory Gene Expression in LPS-Stimulated Peritoneal Macrophages

GeneEffect of (3S)-Vestitol (0.55 µM)Associated Role / ImplicationReference
Icam-1Reduced expressionInflammation and tissue destruction (e.g., periodontitis) nih.govresearchgate.netnih.gov
Wnt5aReduced expressionInflammation and tissue destruction (e.g., periodontitis) nih.govresearchgate.netnih.gov
Mmp7Reduced expressionInflammation and tissue destruction (e.g., periodontitis) nih.govresearchgate.netnih.gov
Scd1Reduced expressionCorrelated to atherosclerosis nih.govresearchgate.netnih.gov
Scd2Reduced expressionCorrelated to atherosclerosis nih.govresearchgate.netnih.gov
Egf1Reduced expressionCorrelated to atherosclerosis nih.govresearchgate.netnih.gov
Socs3Increased expressionInhibitor of cytokine signaling and NF-κB pathway nih.govresearchgate.netnih.gov
Dab2Increased expressionInhibitor of cytokine signaling and NF-κB pathway nih.govresearchgate.netnih.gov
ApoeIncreased expressionAssociated with atherosclerosis control, inhibits macrophage inflammation nih.govresearchgate.netnih.gov
Igf1Increased expressionEncodes a protein with insulin-analogous effects nih.govresearchgate.netnih.gov
Fgf10Increased expressionFibroblast growth factor nih.govresearchgate.netnih.gov

Modulation of Leukocyte Migration and Adhesion

Vestitol has been shown to effectively modulate leukocyte migration and adhesion, crucial steps in the inflammatory process. In various in vivo models, pre-treatment with Vestitol (at doses of 1, 3, or 10 mg/kg) reduced LPS- or mBSA-induced neutrophil migration into the peritoneal cavity researchgate.netresearchgate.netresearchgate.netnih.gov. Furthermore, Vestitol administration (10 mg/kg) significantly reduced leukocyte rolling and adherence in the mesenteric microcirculation of mice researchgate.netresearchgate.netnih.govresearcher.life. This indicates that Vestitol interferes with the dynamic interactions between endothelial cells and leukocytes, which are essential for leukocyte recruitment to inflammatory sites researchgate.netfrontiersin.org. The compound also reduced the chemotaxis of CXCL2/MIP-2 or LTB4-induced neutrophils and calcium influx in isolated neutrophils researchgate.netnih.gov.

Reduction of Nitric Oxide (NO) Release in Inflammatory Contexts

Vestitol significantly reduces the release of Nitric Oxide (NO) in inflammatory settings. In LPS-stimulated peritoneal macrophages, (3S)-Vestitol at a concentration of 0.55 µM lowered NO release by 60% without affecting cell viability nih.govresearchgate.netnih.govmdpi.com. This concentration was found to be the most effective in reducing NO production in LPS-activated RAW 264.7 macrophages as well nih.govmdpi.com. The decreased release of pro-inflammatory cytokines, particularly IL-1, may account for the observed reduction in nitric oxide production nih.gov. NO is a key signaling molecule involved in inflammatory and immune responses, and its excessive production contributes to inflammatory pathology ctdbase.orgguidetopharmacology.orgf1000research.com.

Table 4: Effect of (3S)-Vestitol on Nitric Oxide (NO) Release

Cell System(3S)-Vestitol ConcentrationEffect on NO ReleaseReference
LPS-stimulated Peritoneal Macrophages0.55 µM60% reduction nih.govresearchgate.netnih.gov
LPS-activated RAW 264.7 Macrophages0.55 µM83% inhibition nih.gov

Antimicrobial Activity

Vestitol demonstrates antimicrobial efficacy against a variety of pathogens, including oral bacteria, fungi, and parasites.

Vestitol, particularly when isolated from Brazilian red propolis, has shown significant antibacterial activity against several oral pathogens. Studies have evaluated its minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against key bacteria responsible for dental caries and periodontal diseases nih.govmdpi.comresearchgate.net.

Oral PathogenVestitol MIC (µg/mL)Vestitol MBC (µg/mL)Reference
Streptococcus mutans25-5025-50 to 50-100 nih.gov
Streptococcus sobrinus25-5025-50 to 50-100 nih.gov
Staphylococcus aureus25-5025-50 to 50-100 nih.gov
Actinomyces naeslundii50-10050-100 nih.gov
Porphyromonas gingivalis50Not specified researchgate.netmdpi.com
Prevotella intermediaNot specifiedNot specified mdpi.comnih.gov
Fusobacterium nucleatumNot specifiedNot specified mdpi.comnih.gov

A natural combination of neovestitol (B12646809) and vestitol (in a 60/30% ratio) was found to inhibit the formation and development of S. mutans biofilm in vitro. This combination also reduced the development of dental caries in an in vivo study at a concentration of 800 µg/mL researchgate.netmdpi.com.

Vestitol has demonstrated antifungal and antiparasitic properties. It exhibits moderate anti-trypanosomal activity against Trypanosoma brucei brucei mdpi.com. More notably, vestitol has shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease mdpi.comresearchgate.netnih.govnih.gov. In vitro studies have reported an IC50 value of 5.2 µg/mL for vestitol against epimastigote forms of the Y strain of T. cruzi mdpi.com. Furthermore, a chromatography fraction rich in sativan (B30306) and vestitol achieved a 75% reduction in parasitemia in T. cruzi-infected mice in vivo nih.gov.

The antimicrobial action of vestitol, particularly against Trypanosoma cruzi, is suggested to involve the disruption of membrane integrity mdpi.comresearchgate.net. In silico analyses have indicated that vestitol may act as a membrane permeability enhancer and a cholesterol synthesis inhibitor. Although ergosterol (B1671047) is a primary constituent of the T. cruzi membrane, many enzymes involved in cholesterol production are common. In vitro assays have confirmed the membrane permeation enhancing effect of vestitol on T. cruzi mdpi.com. Molecular docking analysis further revealed a high affinity of vestitol for farnesyl diphosphate (B83284) synthase (FPPS), an enzyme involved in sterol biosynthesis, suggesting this as a probable mechanism of action against the parasite plasma membrane mdpi.com.

Antifungal and Antiparasitic Effects (e.g., against Trypanosoma cruzi)

Antioxidant Properties and Reactive Oxygen Species Scavenging

Vestitol has been reported to possess antioxidant potential. Ethanolic extracts containing vestitol (39.5%) and neovestitol (21.4%) showed antioxidant activity by inhibiting β-carotene consumption in vitro researchgate.net. This suggests that vestitol contributes to the scavenging of reactive oxygen species, although detailed mechanisms of its direct antioxidant action are not extensively elaborated in the provided search results.

Investigation into Anticancer Potential

Vestitol has been investigated for its potential anticancer properties, particularly through its influence on gene and protein expression in tumor cells.

Pharmacogenomic analyses have shown that vestitol can downregulate the expression of genes associated with cancer progression in human tumor cells. In HeLa cells, exposure to vestitol (at an IC20 of 214.7 μM) significantly reduced the expression of genes encoding alpha tubulin (fold change -3.7), tubulin in microtubules (fold change -3.7), and histone H3 (fold change -3.03) nih.govnih.govresearchgate.net. These proteins are considered crucial targets for anticancer therapies. Alpha tubulin and tubulin in microtubules are essential components of the cytoskeleton, playing vital roles in cell division and structure. Histone H3 is a core histone protein involved in chromatin structure and gene regulation, and its dysregulation is often observed in cancer. While neovestitol, another isoflavonoid (B1168493), was shown to downregulate the prostaglandin (B15479496) E synthase gene, vestitol's effect was specifically on tubulin and histone H3 related genes nih.govnih.gov. These findings suggest that vestitol could be a promising candidate for further research in oncological therapy nih.govnih.gov.

Impact on Cellular Pathways Associated with Carcinogenesis

Vestitol, an isoflavonoid primarily found in Brazilian red propolis (BRP), has garnered attention for its potential anti-carcinogenic activities through its influence on various cellular pathways in non-plant systems. Research indicates that Vestitol can modulate key processes involved in cancer progression, including cell cycle regulation, inflammatory signaling, and potentially apoptosis. nih.govwikipedia.orgfishersci.caciteab.comthegoodscentscompany.comnih.govnih.govuni.lunih.govuni.luwikipedia.org

Cell Cycle Regulation A significant aspect of Vestitol's anti-cancer effect lies in its ability to interfere with the cancer cell cycle. Studies have demonstrated that Vestitol can down-regulate the expression of genes crucial for cell division. Specifically, it has been shown to reduce the levels of alpha-tubulin, tubulin in microtubules, and histone H3 genes. wikipedia.orgfishersci.cathegoodscentscompany.comnih.govnih.gov These proteins are fundamental components of the cellular machinery responsible for chromosome segregation during mitosis. The disruption of microtubules, for instance, is a well-established strategy in cancer therapy to halt uncontrolled cell proliferation. By affecting these critical structures, Vestitol may effectively block the progression of the cancer cell cycle. wikipedia.orgfishersci.cathegoodscentscompany.comnih.govnih.gov

Impact on Signaling Pathways Vestitol also exerts its effects by modulating specific cellular signaling pathways that are often dysregulated in cancer:

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of immune responses and inflammation, frequently found to be overactive in various cancers, promoting cell proliferation and survival. nih.govthegoodscentscompany.comnih.govnih.gov (3S)-Vestitol, a stereoisomer of Vestitol, has been observed to contribute to the downregulation of the NF-κB pathway. This occurs through the increased expression of suppressor of cytokine signaling 3 (SOCS3) and Disabled homolog 2 (DAB2) genes. Both SOCS3 and DAB2 are known to inhibit NF-κB translocation to the nucleus, thereby impeding its pro-inflammatory and pro-carcinogenic activities.

Wnt Pathway: The Wnt signaling pathway plays a vital role in various cellular processes, including cell proliferation, differentiation, and migration, and its aberrant activation is frequently linked to cancer development and metastasis. fishersci.cauni.lu Research indicates that (3S)-Vestitol treatment can inhibit the expression of Wnt5a, a protein involved in the inflammatory response of macrophages. While Wnt5a's specific role in carcinogenesis is complex, its inhibition by Vestitol suggests a potential mechanism for modulating the tumor microenvironment and cellular behavior relevant to cancer progression.

Apoptosis Induction While direct evidence for Vestitol alone inducing apoptosis is less detailed in the provided search results, Brazilian red propolis, of which Vestitol is a bioactive component, has been widely reported to induce apoptosis in various cancer cell lines. nih.govciteab.comuni.lunih.govwikipedia.org This induction is often mediated through the modulation of various signaling pathways and regulatory proteins. For example, propolis can activate pro-apoptotic proteins like Puma and Bax and influence caspase activation, which are key events in programmed cell death. uni.lu The presence of Vestitol within propolis suggests its contribution to these broader apoptotic effects.

Cytotoxicity Vestitol has demonstrated selective cytotoxicity against certain cancer cell lines. It has shown efficacy against human pancreatic cancer cells by overcoming their tolerance to nutrient starvation and exhibited selective cytotoxicity on leukemia cells. wikipedia.org

The following table summarizes key research findings related to Vestitol's impact on cellular pathways associated with carcinogenesis:

Cellular Pathway/MechanismImpact of Vestitol (or Vestitol-containing propolis)Specific Findings / Genes / ProteinsCell Lines / ModelsReference
Cell Cycle ArrestDown-regulation of genes crucial for mitosisAlpha-tubulin, Tubulin in microtubules, Histone H3HeLa cells wikipedia.orgfishersci.cathegoodscentscompany.comnih.govnih.gov
NF-κB Pathway InhibitionDownregulation of NF-κB pathwayIncreased expression of SOCS3 and DAB2Peritoneal macrophages (LPS-stimulated)
Wnt Pathway ModulationInhibition of Wnt5a expressionWnt5aPeritoneal macrophages (LPS-stimulated)
Apoptosis InductionContributes to pro-apoptotic effectsActivation of pro-apoptotic proteins (e.g., Puma, Bax), caspase activationVarious cancer cell lines (as part of propolis) nih.govciteab.comuni.lunih.govwikipedia.org
CytotoxicitySelective cytotoxic effectsElimination of tolerance to nutrient starvationHuman pancreatic cancer cells, leukemia cells wikipedia.org

Analytical Methodologies and Biotechnological Applications

Strategies for Metabolic Engineering of Vestitol Production

Heterologous Expression and Biosynthesis in Non-Leguminous Systems

The biosynthesis of isoflavonoids, including Vestitol, is primarily characteristic of legumes. However, advancements in metabolic engineering and synthetic biology have enabled the heterologous expression and production of these compounds in non-leguminous plant hosts and microorganisms. This approach leverages existing flavonoid biosynthesis pathways in the host to provide necessary precursors, followed by the introduction of key legume-specific enzyme genes.

For instance, the synthesis and accumulation of isoflavonoids, such as genistein (B1671435), have been successfully achieved in various non-leguminous plants, including Arabidopsis thaliana, rice, tomato, Brassica napus, and tobacco, through the heterologous expression of isoflavone (B191592) synthase (IFS) genes, often from soybean (Glycine max) researchgate.net. In Arabidopsis thaliana, introducing the GmIFS gene allowed for the accumulation of genistein glycosides researchgate.net. A strategy involving the introduction of the GmIFS gene into tt6/tt3 double mutants, which lack expression of flavanone (B1672756) 3-hydroxylase (F3H) and dihydroflavonol reductase (DFR), led to a substantial accumulation of genistein researchgate.net. Furthermore, expressing an IFS/chalcone (B49325) isomerase (CHI) fusion gene in tobacco resulted in higher levels of genistein and its glycoside compounds compared to expressing IFS alone researchgate.net. Co-overexpression of transcription factors, such as AtMYB12, alongside GmIFS1 in tobacco, significantly upregulated key enzyme genes in the flavonoid pathway, leading to a considerable increase in flavonoid compounds and genistein accumulation researchgate.net.

Beyond plants, microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli have been engineered for de novo isoflavonoid (B1168493) synthesis. This involves overexpressing multiple enzymes (e.g., phenylalanine ammonia (B1221849) lyase/tyrosine ammonia lyase (PAL/TAL), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), CHI, chalcone reductase (CHR), IFS, and isoflavone dehydratase (IFD)) to achieve the production of parent isoflavonoids like genistein researchgate.net. These findings demonstrate the feasibility of producing complex legume-specific compounds like Vestitol in diverse heterologous systems by introducing the requisite enzymatic machinery.

Genetic Manipulation of Biosynthetic Genes for Targeted Accumulation

Genetic manipulation strategies are critical for understanding and optimizing the biosynthesis of Vestitol and other isoflavonoids. These strategies include antisense RNA technology, RNA interference (RNAi), CRISPR/Cas9-mediated gene editing, and co-expression of multiple genes or transcription factors citeab.comnih.gov.

The biosynthesis of Vestitol in Lotus japonicus involves a series of enzymes, including chalcone synthase (CHS), chalcone isomerase (CHI), polyketide reductase (PKR), isoflavone synthase (IFS), 2-hydroxyisoflavanone (B8725905) dehydratase (HID), 2,7,4′-trihydroxyisoflavanone 4′-O-methyltransferase (HI4′OMT), isoflavone 2′-hydroxylase (I2′H), isoflavone reductase (IFR), vestitone (B1219705) reductase (VR), and pterocarpan (B192222) reductase (PTR) fishersci.ca. The genes encoding these enzymes have been identified and their expression can be modulated. For instance, the expression of genes involved in Vestitol biosynthesis, such as IFS and IFR, is strongly induced by treatments like glutathione (B108866) (GSH) fishersci.ca.

Transcription factors (TFs) play a pivotal role in regulating the expression of biosynthetic genes. In L. japonicus, the R2R3-MYB transcription factor LjMYB14 has been shown to induce the expression of at least 12 genes within the general phenylpropanoid and isoflavonoid pathways when constitutively overexpressed. However, overexpression of LjMYB14 alone was not always sufficient to induce isoflavonoid accumulation, suggesting the requirement for additional transcription factors for the full induction of key genes like IFS and IFR.

Genetic manipulation allows for targeted modifications to biosynthetic pathways. By regulating gene expression through inactivation or overexpression of specific genes, researchers can elucidate gene functions and observe phenotypic changes related to metabolite production nih.gov. For example, studies have shown that the specific expression of Vestitol biosynthesis-related genes in L. japonicus roots is upregulated in response to parasitic plant intrusion, indicating Vestitol's role as a chemical defense barrier. This understanding can be leveraged for engineering plants with enhanced defense capabilities or increased production of specific isoflavonoids.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Research Gaps

Current research has firmly established Vestitol as a significant isoflavonoid (B1168493) with diverse biological activities, primarily stemming from its role as a phytoalexin in plant defense. Its presence in various leguminous plants and Brazilian red propolis underscores its natural abundance and potential. The demonstrated antioxidant, anti-inflammatory, and antimicrobial properties highlight its therapeutic promise. For instance, Vestitol has shown antimicrobial activity against several bacterial strains, with reported Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) ranging from 25-50 µg/mL to 50-100 µg/mL against Streptococcus mutans, Streptococcus sobrinus, Staphylococcus aureus, and Actinomyces naeslundii. chemfaces.comresearchgate.netnih.govbiocrick.com

Table 1: Antimicrobial Activity of Vestitol against Select Microorganisms

MicroorganismMIC Range (µg/mL)MBC Range (µg/mL)Reference
Streptococcus mutans25-50 to 50-10025-50 to 50-100 chemfaces.comresearchgate.netnih.gov
Streptococcus sobrinus25-50 to 50-10025-50 to 50-100 chemfaces.comresearchgate.netnih.gov
Staphylococcus aureus25-50 to 50-10025-50 to 50-100 chemfaces.comresearchgate.netnih.gov
Actinomyces naeslundii25-50 to 50-10025-50 to 50-100 chemfaces.comresearchgate.netnih.gov

Despite these advancements, several research gaps remain. A more detailed understanding of the specific molecular targets and mechanisms underlying Vestitol's diverse bioactivities is needed. While its role in plant defense is clear, the full extent of its distribution across different plant species and the environmental factors that influence its biosynthesis and accumulation require further investigation. The synergistic effects of Vestitol with other compounds, particularly within complex natural extracts like propolis, are acknowledged but warrant more in-depth exploration. Furthermore, comprehensive structure-activity relationship (SAR) studies are crucial to guide the rational design of more potent and selective Vestitol analogs for specific therapeutic applications.

Emerging Avenues for Vestitol Research in Plant Science

Future research in plant science can significantly expand our understanding of Vestitol. Key emerging avenues include:

Detailed Biosynthesis and Regulation: Further elucidation of the intricate genetic and environmental factors that govern Vestitol biosynthesis in various plant species. This includes identifying specific triggers for its production as a phytoalexin, such as different types of pathogen or pest attacks, specific environmental stresses like UV radiation, and the intrusion of parasitic plants. chemfaces.combiocrick.comebi.ac.uktandfonline.comfrontiersin.org

Expanded Role in Plant Defense: In-depth investigations into Vestitol's precise mechanisms of action against a broader spectrum of plant pathogens (e.g., viruses) and invertebrate pests. Research could also explore its potential involvement in broader plant immunity responses, such as induced systemic resistance (ISR) or systemic acquired resistance (SAR).

Ecological Interactions: Understanding Vestitol's role in complex ecological interactions, including its potential allelopathic effects on other plants or its influence on beneficial plant-microbe associations beyond pathogenic ones.

Metabolic Engineering for Enhanced Production: Leveraging advancements in metabolic engineering to enhance Vestitol production in agriculturally important crops or model plants, potentially leading to increased disease resistance or the sustainable sourcing of this valuable compound. frontiersin.orgresearchgate.netcaister.commdpi.com

Prospects for Vestitol in Bioactive Compound Discovery and Development

The diverse biological activities of Vestitol position it as a compelling candidate for bioactive compound discovery and development:

Novel Antimicrobial Therapies: Given its demonstrated broad-spectrum antimicrobial activity, Vestitol holds significant promise as a lead compound for developing new natural antimicrobial agents, which could be particularly valuable in addressing the growing challenge of antimicrobial resistance. biosynth.comchemfaces.comresearchgate.netnih.govbiocrick.comtargetmol.comresearchgate.netcirad.frmdpi.commdpi.com This could involve synthesizing derivatives with enhanced potency, specificity, or reduced susceptibility to resistance mechanisms.

Anti-inflammatory Drug Development: Its proven anti-inflammatory properties make it an attractive candidate for the development of novel anti-inflammatory drugs. Future research could focus on targeting specific inflammatory pathways or conditions where Vestitol's modulatory effects on neutrophil migration and cytokine production could be therapeutically beneficial. biosynth.comchemfaces.comresearchgate.netcymitquimica.comnih.govresearchgate.netnih.govontosight.aitargetmol.comresearchgate.netfrontiersin.org

Anticancer Potential: Preliminary studies suggesting anticancer properties warrant further rigorous investigation into Vestitol's mechanisms of action and efficacy in various cancer models. ontosight.aimdpi.com

Exploration in Neglected Tropical Diseases: Its reported anti-Trypanosoma cruzi potential, involving effects on parasite membrane permeability and inhibition of farnesyl diphosphate (B83284) synthase (FPPS), presents an intriguing avenue for developing new treatments for Chagas disease. mdpi.com Additionally, its influence on gene expression related to metabolic diseases like atherosclerosis and diabetes suggests broader therapeutic applications. nih.gov

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to systematically identify the key structural features of Vestitol responsible for its various bioactivities. This knowledge will be instrumental in guiding the rational design and synthesis of more potent, selective, and pharmacologically optimized analogs.

Integration of Omics Approaches in Future Vestitol Studies

The integration of advanced omics technologies will be pivotal in unraveling the complexities of Vestitol:

Genomics: High-throughput genomic sequencing can facilitate the identification of all genes involved in Vestitol biosynthesis across a wider range of plant species. This will provide insights into their genomic organization, evolutionary relationships, and potential for genetic manipulation. nih.govresearchgate.net

Transcriptomics: Transcriptomic analyses, which involve studying gene expression profiles, can reveal how the transcription of Vestitol biosynthesis genes is regulated in response to various stimuli, such as pathogen attack, environmental stresses, or specific elicitors. This will help identify key transcription factors and regulatory networks controlling Vestitol production and its role in plant responses. caister.commdpi.commdpi.comresearchgate.net

Proteomics: Proteomic approaches can be employed to identify and characterize the enzymes and other proteins involved in Vestitol biosynthesis and metabolism. This includes investigating their post-translational modifications, subcellular localization, and protein-protein interactions, providing a deeper understanding of the catalytic machinery.

Metabolomics: Comprehensive metabolomic profiling will allow for the identification and quantification of Vestitol and its related metabolites in plants under different physiological and environmental conditions. This will help in understanding its metabolic flux, identifying novel precursors or derivatives, and potentially uncovering new biological roles or synergistic interactions with other plant compounds. researchgate.netmdpi.commdpi.com

Multi-omics Integration: The synergistic integration of data from genomics, transcriptomics, proteomics, and metabolomics will enable a holistic, systems-level understanding of Vestitol's biosynthesis, regulation, and biological functions. This multi-omics approach, often combined with network pharmacology, can reveal complex regulatory networks, predict molecular targets, and elucidate mechanisms of action, thereby accelerating the discovery and development of Vestitol-based applications. frontiersin.orgmdpi.commdpi.com

Q & A

Q. What analytical methods are recommended for distinguishing Vestitol enantiomers and confirming stereochemical purity?

Vestitol's bioactivity can be stereospecific. Use chiral chromatography (e.g., Chiralpak® columns) with polarimetric detection or nuclear magnetic resonance (NMR) spectroscopy to resolve enantiomers like (3S)-(+)-vestitol and (3R)-(−)-vestitol. X-ray crystallography is definitive for absolute configuration determination .

Q. How should researchers standardize Vestitol extraction from natural sources (e.g., red propolis) to ensure reproducibility?

Employ ethanol (70–95%) or hydroalcoholic solvents for extraction, followed by liquid-liquid partitioning (e.g., ethyl acetate) and column chromatography (Sephadex LH-20). Validate yields via high-performance liquid chromatography (HPLC) against certified reference standards .

Q. What in vitro assays are optimal for preliminary screening of Vestitol’s antimicrobial activity?

Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Streptococcus mutans) and fungi. Pair with time-kill assays to assess bactericidal effects. Note discrepancies in MIC ranges between studies (e.g., 25–100 µg/mL for vestitol vs. <6.25–50 µg/mL for neovestitol) .

Advanced Research Questions

Q. How can conflicting data on Vestitol’s anti-inflammatory efficacy across experimental models be reconciled?

Discrepancies may arise from model specificity (e.g., LPS-induced vs. mBSA-induced inflammation) or enantiomeric ratios. Conduct dose-response studies across multiple models (e.g., murine peritonitis, macrophage cultures) and quantify cytokine release (CXCL1/KC, CXCL2/MIP-2) via ELISA. Meta-analysis of existing datasets is advised .

Q. What molecular mechanisms underlie Vestitol’s inhibition of neutrophil migration, and how can they be validated?

Vestitol suppresses chemokine production in macrophages by modulating NF-κB and MAPK pathways. Validate via siRNA knockdown of CXCR2 receptors in vitro and intravital microscopy in zebrafish larvae for real-time neutrophil tracking .

Q. Does Vestitol’s stereochemistry influence its antiviral activity (e.g., against Chikungunya virus)?

Test enantiomer-specific activity using plaque reduction assays (PRAs) in Vero cells. Pair with molecular docking simulations to compare binding affinities to viral entry receptors (e.g., MXRA8). (−)-Vestitol showed EC₅₀ values of 3.86 µg/mL against Trypanosoma brucei, suggesting stereochemical selectivity .

Q. How can researchers optimize in vivo pharmacokinetic profiles of Vestitol for therapeutic applications?

Use LC-MS/MS to assess bioavailability in rodent models. Co-administer with cyclodextrins or lipid nanoparticles to enhance solubility (predicted logP: 2.85). Monitor hepatic metabolism via CYP450 isoform-specific inhibitors .

Methodological Guidance

Q. What statistical approaches are critical for analyzing Vestitol’s dose-dependent effects in preclinical studies?

Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed data (e.g., microbial counts), employ nonparametric Kruskal-Wallis tests .

Q. How should researchers design a PICOT framework for Vestitol’s anti-trypanosomal activity studies?

  • Population: Trypanosoma brucei-infected BALB/c mice.
  • Intervention: Oral (−)-vestitol (1–10 mg/kg/day).
  • Comparison: Pentamidine (standard control).
  • Outcome: Parasitemia reduction (%) at 72 hours.
  • Time: Acute phase (7-day trial). Include survival curves and histopathology of target organs .

Data Interpretation & Reproducibility

Q. Why do antioxidant assays (e.g., DPPH, OSI) yield variable results for Vestitol across studies?

Variability stems from solvent polarity (e.g., ethanol vs. DMSO), radical source freshness, and calibration standards (Trolox vs. ascorbic acid). Standardize protocols per ISO 10930:2012 and report IC₅₀ values with 95% confidence intervals .

Q. What steps ensure reproducibility in Vestitol’s anti-biofilm assays against dental pathogens?

Pre-condition hydroxyapatite discs with artificial saliva, incubate with Streptococcus sobrinus (48 hours, 37°C), and quantify biofilm biomass via crystal violet. Include positive controls (chlorhexidine) and validate with confocal microscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.